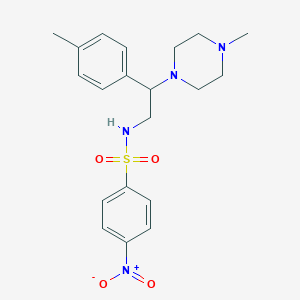

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide

Description

N-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide core, a p-tolyl (4-methylphenyl) group, and a 4-methylpiperazine substituent. The nitro group at the para position of the benzene ring confers strong electron-withdrawing properties, which may enhance the compound’s acidity and reactivity compared to analogs with electron-donating substituents . The 4-methylpiperazine moiety likely improves solubility in biological systems, while the p-tolyl group contributes to lipophilicity, influencing membrane permeability.

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-16-3-5-17(6-4-16)20(23-13-11-22(2)12-14-23)15-21-29(27,28)19-9-7-18(8-10-19)24(25)26/h3-10,20-21H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQWNKFPKRKGDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 2: Comparative Properties of Sulfonamide Derivatives

Key Observations:

- Lipophilicity : The target compound’s predicted LogP (~3.5) suggests balanced solubility, making it suitable for both aqueous and lipid-rich environments. This contrasts with highly lipophilic analogs like Compound 2b (LogP ~4.2), which may preferentially target central nervous system receptors .

- Bioactivity: While direct data on the target compound’s activity is unavailable, structural analogs provide insights. The 4-methylpiperazine group in the target compound could enhance binding to G-protein-coupled receptors (GPCRs), as seen in Merck compound 14 (), which uses a pyridine-piperazine scaffold for receptor modulation .

Stability and Reactivity

The nitro group in the target compound may reduce photostability compared to methyl or tert-butyl analogs (). However, the 4-methylpiperazine substituent could mitigate this by acting as a radical scavenger, as seen in piperidine-based antioxidants . In contrast, azide-containing sulfonamides () are prone to explosive decomposition under thermal stress, limiting their pharmaceutical utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.